Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-
Description
BenchChem offers high-quality Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3'-chloro-6'-(cyclohexylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClNO3/c27-16-10-12-21-23(14-16)30-24-15-18(28-17-6-2-1-3-7-17)11-13-22(24)26(21)20-9-5-4-8-19(20)25(29)31-26/h4-5,8-15,17,28H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQSNMHMCMDRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)Cl)C6=CC=CC=C6C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885339 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26206-78-0 | |
| Record name | 3′-Chloro-6′-(cyclohexylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26206-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-chloro-6'-(cyclohexylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026206780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00885339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-chloro-6'-(cyclohexylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, specifically the derivative 3'-chloro-6'-(cyclohexylamino)-, belongs to a class of compounds known for their unique spirocyclic structures. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C20H19ClN2O2
- Molecular Weight : 364.83 g/mol
- CAS Number : Not explicitly listed in the sources but related to spiro compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : Compounds can cause G2/M phase arrest in cancer cells.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
- Reduction in Cell Viability : Studies indicate a significant decrease in the viability of neuroblastoma cells upon treatment with these compounds, suggesting their potential as therapeutic agents for cancer treatment .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential cellular processes. Specific studies report:
- Inhibition Zones : Measurement of inhibition zones against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Determination of MIC values suggests effective concentrations for antimicrobial action .
Structure-Activity Relationship (SAR)
The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives is significantly influenced by structural modifications. Key factors include:
- Substituents on the Spiro Framework : The presence of halogens or alkyl groups can enhance or reduce activity.
- Amino Group Modifications : Variations in amino group substituents can lead to improved binding affinity to biological targets .
Case Studies
- Neuroblastoma Cell Studies : A study evaluated the effects of spiro derivatives on neuroblastoma cells, reporting a decrease in cell viability and increased differentiation markers .
- Antimicrobial Efficacy : Another research focused on the compound's efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with potential applications in treating infections .
Data Summary
Preparation Methods
Formation of Spiro Core
- The spirocyclic framework is constructed by condensation of appropriately substituted phthalide derivatives with xanthen-9-one precursors.
- This step often involves acid-catalyzed cyclization under controlled temperature conditions to ensure the formation of the spiro linkage at the 1(3H)-isobenzofuran and 9'-xanthen positions.
- Solvents such as methylated aromatic hydrocarbons or chlorinated solvents may be used to optimize solubility and reaction rates.
Introduction of the Cyclohexylamino Group
- The cyclohexylamino substituent at the 6' position is introduced via nucleophilic aromatic substitution or amination reactions.
- Typically, a chloro or other leaving group at the 6' position of the xanthen ring is displaced by cyclohexylamine or a cyclohexylamine derivative under reflux in polar aprotic solvents.
- Reaction conditions are optimized to favor mono-substitution and avoid over-alkylation or side reactions.
Chlorination at the 3' Position
- Chlorination is performed selectively on the xanthen moiety at the 3' position.
- Chlorinating agents such as thionyl chloride or sulfuryl chloride can be used under controlled conditions to avoid polysubstitution.
- The reaction is monitored by chromatographic methods to ensure regioselectivity.
Purification
- The crude product is purified by recrystallization from solvents like methylated aromatic solvents or by chromatographic techniques.
- The crystalline form (α or β polymorphs) can be controlled by the choice of solvent and crystallization conditions, which affects the chromogenic properties.
Representative Reaction Conditions and Data
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Spiro core formation | Acid catalyst (e.g., HCl), reflux, 80–100°C | Controlled temperature to avoid side reactions |
| Amination (cyclohexylamino) | Cyclohexylamine, polar aprotic solvent, reflux | Preferential substitution at 6' position |
| Chlorination | Thionyl chloride, low temperature, inert atmosphere | Selective 3' chlorination on xanthen ring |
| Purification | Recrystallization from methylated aromatic solvent | Obtains pure α or β crystalline forms |
Research Findings and Practical Notes
- According to European patent EP1136277A2, the compound can be dissolved at temperatures below 100°C in oil solution solvent blends, facilitating processing and application in pressure-sensitive materials.
- The chromogenic activity is influenced by the crystalline form, with both α and β forms being functionally equivalent for practical uses.
- The presence of the cyclohexylamino group improves solubility and interaction with acidic developers such as bisphenol A and hydroxybenzophenone derivatives, which are common in color-forming applications.
- The selective substitution pattern is critical for the compound's thermochromic and color-forming properties, requiring precise control during synthesis.
Summary Table of Preparation Method Characteristics
| Aspect | Description |
|---|---|
| Core structure formation | Acid-catalyzed condensation of phthalide and xanthen derivatives |
| Amination | Nucleophilic substitution with cyclohexylamine |
| Chlorination | Selective electrophilic chlorination at 3' position |
| Solvent systems | Methylated aromatics, polar aprotic solvents |
| Temperature control | Typically 80–100°C for core formation; lower for chlorination |
| Purification methods | Recrystallization, chromatography |
| Chromogenic forms | α and β crystalline forms, both functional |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this spiroxanthene derivative?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of isobenzofuran-1(3H)-one derivatives with functionalized xanthene precursors under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) in anhydrous dichloromethane .
Substitution Reactions :
- Chlorination : Introduce the 3'-chloro group using SOCl₂ or PCl₅ under reflux .
- Cyclohexylamino Attachment : React the 6'-position with cyclohexylamine via nucleophilic substitution in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Q. Critical Considerations :
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns:
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., calculated m/z for C₂₄H₂₁ClNO₃: 406.12) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Validation Tip : Cross-reference with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How does the 3'-chloro and 6'-cyclohexylamino substitution affect fluorescence quantum yield compared to unmodified spiroxanthenes?
Methodological Answer :
- Experimental Design :
- Findings :
Q. What mechanistic insights explain its antioxidant behavior in radical scavenging assays?
Methodological Answer :
Q. How can this compound be applied as a fluorescent probe in live-cell imaging?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
